(R)-2-(Methoxydiphenylmethyl)pyrrolidine (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 948595-05-9
VCID: VC21086062
InChI: InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1
SMILES: COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS No.: 948595-05-9

Cat. No.: VC21086062

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Methoxydiphenylmethyl)pyrrolidine - 948595-05-9

Specification

CAS No. 948595-05-9
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name (2R)-2-[methoxy(diphenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1
Standard InChI Key CGUGCZSRPDCLBT-QGZVFWFLSA-N
Isomeric SMILES COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
SMILES COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

(R)-2-(Methoxydiphenylmethyl)pyrrolidine features a pyrrolidine ring substituted with a methoxydiphenylmethyl group, which contributes significantly to its unique reactivity and selectivity in chemical transformations. The compound's structure consists of a central carbon atom bonded to a methoxy group and two phenyl rings, with the chiral pyrrolidine ring attached at the 2-position. This specific structural arrangement creates a stereogenic center that is critical for its applications in asymmetric synthesis.

Physical and Chemical Characteristics

The compound presents as an oil with a dark orange to very dark brown coloration and has specific storage requirements for maintaining its stability and catalytic efficiency. Below is a comprehensive table detailing its key physical and chemical properties:

PropertyValue
CAS Number948595-05-9
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
IUPAC Name(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine
Physical StateOil
ColorDark Orange to Very Dark Brown
Storage Temperature2-8°C
SolubilityChloroform (Sparingly), Methanol (Slightly)
Optical Purityee: ≥99.5% (HPLC)

Table 1: Physical and chemical properties of (R)-2-(Methoxydiphenylmethyl)pyrrolidine

Structural Identification Data

For research and analytical purposes, the compound can be identified using several standard chemical identifiers:

Identifier TypeValue
SMILES NotationCOC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Standard InChIInChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1
InChIKeyCGUGCZSRPDCLBT-QGZVFWFLSA-N

Table 2: Structural identification data for (R)-2-(Methoxydiphenylmethyl)pyrrolidine

Applications in Organic Synthesis

(R)-2-(Methoxydiphenylmethyl)pyrrolidine has emerged as a versatile organocatalyst with numerous applications in the field of asymmetric synthesis. Its unique structure enables it to facilitate various stereoselective transformations with high efficiency and selectivity.

Asymmetric Catalysis

The compound serves as a highly effective organocatalyst in several important asymmetric reactions:

  • Michael Addition Reactions: It catalyzes enantioselective intermolecular asymmetric Michael addition of aldehydes to nonactivated enones, producing chiral ketones with high stereoselectivity .

  • Dipolar Cycloaddition Reactions: The compound facilitates stereoselective synthesis of chiral bipyrazolidin-3-one derivatives through dipolar cycloaddition reactions of azomethine imines with α,β-unsaturated aldehydes .

  • Nucleophilic Epoxidation Reactions: It enables the formation of enantioenriched spiro nitrogen heterocycles via asymmetric nucleophilic epoxidation of α-ylideneoxindole esters .

  • Organozinc Addition Reactions: The catalyst promotes the formation of optically active secondary alcohols through asymmetric addition of diethylzinc to various aldehydes .

SupplierPackage SizePurityPriceRegion
Sigma-Aldrich100 mg95% (HPLC)$295.00US
Sigma-Aldrich (India)100 mg95% (HPLC)₹6,710India
Sigma-Aldrich (India)500 mg95% (HPLC)₹26,600India

Table 3: Commercial availability and pricing of (R)-2-(Methoxydiphenylmethyl)pyrrolidine

Safety AspectInformation
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
WGK GermanyWGK 3 (Severe hazard to waters)
Storage Class10 - Combustible liquids
Flash PointNot applicable

Table 4: Safety classification of (R)-2-(Methoxydiphenylmethyl)pyrrolidine

Recommended Personal Protective Equipment

When handling this compound, the following personal protective equipment is recommended:

  • Eyeshields

  • Faceshields

  • Appropriate gloves

  • Type ABEK (EN14387) respirator filter

Laboratory personnel should always follow standard operating procedures for handling chemicals with similar hazard profiles, ensuring adequate ventilation and appropriate waste disposal practices .

Research Significance and Scientific Literature

The scientific importance of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is evidenced by its appearance in multiple research publications focusing on asymmetric synthesis and organocatalysis. Several key studies have demonstrated its catalytic efficacy:

  • "Noncovalent organocatalysis: A powerful tool for the nucleophilic epoxidation of α-ylideneoxindoles" (Organic Letters, 2011) - This study highlighted the compound's role in facilitating nucleophilic epoxidation reactions with high stereoselectivity .

  • "Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones" (Organic Letters, 2005) - This research demonstrated the compound's effectiveness in catalyzing asymmetric Michael addition reactions .

  • "Organocatalytic and Stereoselective [3+2] Cycloadditions of Azomethine Imines with α,β-Unsaturated Aldehydes" (Advanced Synthesis & Catalysis, 2006) - This work showcased the compound's application in stereoselective cycloaddition reactions .

  • "Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes" (Tetrahedron Asymmetry, 1999) - This earlier study established the foundation for using pyrrolidine-based catalysts in asymmetric organozinc addition reactions .

These publications collectively demonstrate the compound's versatility and effectiveness as an organocatalyst in diverse asymmetric transformations, contributing significantly to the field of synthetic organic chemistry.

Comparison with Related Compounds

(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to a family of chiral organocatalysts based on the pyrrolidine scaffold. Comparing it with structurally related compounds provides insights into structure-activity relationships and catalyst selection criteria for specific applications.

Structural Analogs and Enantiomers

CompoundKey Structural DifferenceNotable Applications
(S)-2-(Methoxydiphenylmethyl)pyrrolidineOpposite stereochemistry at C-2Similar catalytic applications with complementary stereoselectivity
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanolHydroxyl group instead of methoxyAsymmetric Michael additions, aldol reactions
(R)-(+)-2-(Diphenylmethyl)pyrrolidineAbsence of methoxy groupOrganocatalysis with modified selectivity profile
(R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherTMS protection of hydroxyl groupEnhanced stability in certain reaction conditions

Table 5: Comparison of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with related compounds

The subtle structural variations among these compounds result in different reactivity profiles, selectivity patterns, and optimal reaction conditions, allowing chemists to select the most appropriate catalyst for specific synthetic challenges.

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